cyclohexaamylose structure and conformation
cyclohexaamylose structure and conformation
An In-depth Technical Guide to the Structure and Conformation of Cyclohexaamylose
Introduction
Cyclohexaamylose, more commonly known as α-cyclodextrin (α-CD), is a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units.[1][2] Produced from starch through enzymatic conversion, these molecules are of significant interest in the pharmaceutical, food, and chemical industries.[2] Their unique structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows them to form inclusion complexes with a wide variety of guest molecules, thereby altering the physical, chemical, and biological properties of the guest.[3][4] This guide provides a detailed examination of the molecular structure and conformational dynamics of cyclohexaamylose, presenting key quantitative data and the experimental protocols used for its characterization.
Molecular Structure
The fundamental structure of cyclohexaamylose is a ring of six glucose subunits, resulting in a truncated cone or toroidal shape.[2][4] The exterior surface of this toroid is hydrophilic due to the presence of primary and secondary hydroxyl groups.[1][2] The six primary hydroxyl groups (at the C6 position of each glucose unit) are located on the narrower rim of the cone, while the twelve secondary hydroxyl groups (at the C2 and C3 positions) are situated on the wider rim.[1]
In contrast, the central cavity is considerably less hydrophilic, creating a hydrophobic microenvironment that can accommodate guest molecules.[2] This structural arrangement is the basis for its ability to form stable inclusion complexes with hydrophobic compounds in aqueous solutions.[2]
Conformation
In the solid state, cyclohexaamylose typically adopts a relatively rigid and symmetrical, round conformation. This rigidity is maintained by a series of intramolecular hydrogen bonds, particularly between the C2-OH group of one glucose unit and the C3-OH group of the adjacent unit.[5]
In aqueous solutions, however, the conformation is more dynamic. Nuclear Magnetic Resonance (NMR) studies have shown that describing the molecule with a single, average conformation is inadequate.[3][6] Instead, a satisfactory agreement with experimental data is achieved by considering at least two conformational states.[3][6] This indicates that in solution, cyclohexaamylose exists in a dynamic equilibrium, with the molecule exhibiting greater conformational mobility than in the solid state.[5] This flexibility is crucial for the process of guest inclusion and release.
Data Presentation: Structural Parameters
The dimensions of the cyclohexaamylose molecule have been determined primarily through X-ray crystallography studies. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Source |
| General | ||
| Molecular Formula | C₃₆H₆₀O₃₀ | [7][8] |
| Molar Mass | 972.8 g/mol | [7] |
| Crystal Structure (α-cyclodextrin hexahydrate) | ||
| Crystal System | Monoclinic | [9] |
| Space Group | P 2₁ 2₁ 2₁ | [10] |
| Unit Cell Parameters | a = 14.8815 Å, b = 33.7011 Å, c = 9.4872 Å | [10] |
| α = 90.00°, β = 90.00°, γ = 90.00° | [10] | |
| Cavity Dimensions | ||
| Inner Diameter | 4.7 - 5.3 Å | |
| Depth of Cavity | ~7.9 Å |
Experimental Protocols
The characterization of relies on several key experimental and computational techniques.
X-ray Crystallography (Powder X-ray Diffraction)
Powder X-ray Diffraction (PXRD) is used to analyze the solid-state structure and is particularly useful for confirming the formation of a new crystalline phase in inclusion complexes.[11]
Methodology: Kneading Method [11]
-
Preparation: Accurately weigh the cyclohexaamylose and the guest molecule in the desired molar ratio.
-
Paste Formation: Place the cyclohexaamylose powder in a mortar. Add a small amount of a suitable solvent (e.g., a water-alcohol mixture) and knead with a pestle to create a uniform paste.
-
Guest Incorporation: Add the guest molecule to the paste and continue kneading for a defined period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
Drying: Dry the resulting paste in an oven at a controlled temperature or under a vacuum to remove the solvent completely.
-
Homogenization: Gently grind the dried complex into a fine powder and pass it through a sieve for homogeneity.
PXRD Analysis [11]
-
Sample Packing: Pack the fine powder of the complex, the pure components, and a physical mixture into a sample holder, ensuring a flat and smooth surface.
-
Instrument Setup: Configure the diffractometer to scan over a 2θ range that covers the characteristic peaks of the components (e.g., 5° to 50°). Use a step size of approximately 0.02° and a scan speed of 2°/min.
-
Data Collection: Collect the diffraction patterns for the pure guest, pure cyclohexaamylose, their physical mixture, and the prepared complex.
-
Data Analysis: Compare the diffractogram of the complex with those of the starting materials. The appearance of new peaks or a distinctly different pattern from the physical mixture indicates the formation of a new crystalline solid phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of cyclohexaamylose in solution and for characterizing host-guest interactions.[5]
Methodology: 1D and 2D NMR Analysis
-
Sample Preparation: Prepare solutions of cyclohexaamylose and the guest molecule in deuterium (B1214612) oxide (D₂O) at specified concentrations (e.g., 3 mM for the guest and varying molar ratios for the host).[12] For inclusion studies, prepare a series of samples with a constant guest concentration and increasing concentrations of cyclohexaamylose.[12]
-
1D ¹H NMR Acquisition: Record ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K or 300 K) on a spectrometer (e.g., 400 or 600 MHz).[13][14] Use a pulse program with water signal suppression.
-
2D ROESY Acquisition: To investigate spatial proximities, acquire 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra. Use a mixing time of around 250 ms.[13] The presence of cross-peaks between the inner protons (H-3, H-5) of cyclohexaamylose and the protons of the guest molecule confirms inclusion within the cavity.[5]
-
DOSY Acquisition: To confirm complex formation, perform Diffusion-Ordered Spectroscopy (DOSY) experiments.[14] A strong inclusion complex is indicated when the host and guest molecules exhibit identical diffusion coefficients.[5]
-
Data Analysis: Analyze the chemical shift changes (Δδ) in the ¹H NMR spectra upon addition of cyclohexaamylose. Protons of the guest molecule that are located inside the cavity typically show significant shifts.[15] The association constant (K) of the complex can be determined using methods like the Benesi-Hildebrand plot.[14]
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the conformational dynamics of cyclohexaamylose and its complexes, complementing experimental data.[16][17]
Methodology: Simulation of Cyclohexaamylose in Water
-
System Setup: Obtain the initial coordinates of cyclohexaamylose from a crystal structure database. Place the molecule in the center of a simulation box of appropriate dimensions.
-
Solvation: Solvate the system with a pre-equilibrated water model (e.g., TIP4P/2005).[18]
-
Force Field Selection: Choose an appropriate force field for carbohydrates, such as q4md-CD, GAFF, CHARMM, or GROMOS96.[16][18]
-
Energy Minimization: Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.
-
Equilibration: Carry out a two-stage equilibration process. First, perform an NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature (e.g., 298 K). Follow this with an NPT (constant number of particles, pressure, and temperature) simulation to adjust the density of the system at the target pressure (e.g., 1 bar).
-
Production Run: Once the system is equilibrated, run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to study conformational changes, hydrogen bonding patterns, and interactions with solvent molecules.[18]
Mandatory Visualizations
Caption: Workflow for determining the conformation of cyclohexaamylose.
Caption: Relationship between structure and properties of cyclohexaamylose.
References
- 1. α-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 2. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR studies of molecular conformations in alpha-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-Cyclodextrin | C36H60O30 | CID 444913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CYCLOHEXAAMYLOSE [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclohexaamylose hexahydrate | C36H72O36 | CID 129680795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 14. A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. omoultosethtudelft.github.io [omoultosethtudelft.github.io]
